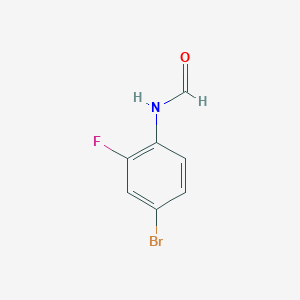

N-(4-bromo-2-fluorophenyl)formamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTYYPZTVMAYHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Transformations of N 4 Bromo 2 Fluorophenyl Formamide

Reactivity of the Amide Functionality

The amide group in N-(4-bromo-2-fluorophenyl)formamide is a key site for chemical modification, enabling various transformations that are fundamental to the synthesis of more complex molecules.

Hydrolysis Mechanisms

The hydrolysis of the formamide (B127407) group in this compound to yield 4-bromo-2-fluoroaniline (B1266173) is a critical transformation. This reaction typically proceeds under either acidic or basic conditions.

Under basic conditions, the hydrolysis of N-aryl formamides is known to be catalyzed by hydroxide (B78521) ions. researchgate.net The reaction can proceed through a mechanism involving the reaction of the hydroxide ion with the carbonyl group. researchgate.net This process leads to the formation of the corresponding aniline (B41778) and formate (B1220265). The rate of this hydrolysis can be influenced by the concentration of the hydroxide ion and the temperature. researchgate.net For instance, the hydrolysis of similar N,N'-diarylformamidines in alkaline solutions shows a dependence on the hydroxide ion concentration, particularly for compounds with electron-withdrawing substituents. researchgate.net

Acid-catalyzed hydrolysis provides an alternative route. In the presence of a strong acid, the formamide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate which then collapses to give the protonated aniline and formic acid.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amide group in this compound can undergo alkylation and acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen atom, while N-acylation introduces an acyl group.

N-acylation of related sulfonamides has been achieved using acetyl chloride and bromoacetyl bromide in the presence of a catalytic amount of anhydrous ZnCl2, yielding N-acylated N-substituted sulfonamides in good yields. mdpi.com A metal-free approach for N-acylation of various amines has also been developed using dimethylformamide (DMF) or dimethylacetamide (DMA) as the acylating agent, promoted by ammonium (B1175870) iodide (NH4I). researchgate.net This method is applicable to a wide range of aromatic, aliphatic, and heterocyclic amines. researchgate.net

Reductive Transformations to Anilines or Imines

The formamide group can be reduced to an amine or an imine. A common method for the reduction of a similar compound, N-(4-Bromophenyl)formamide, involves the use of borane (B79455) trifluoride etherate (BF3·Et2O) and borane-tetrahydrofuran (B86392) complex (BH3·THF). This reaction, followed by acidic workup and basification, yields the corresponding N-methylaniline derivative. This transformation highlights the potential to convert the formamide into a secondary amine.

Transformations Involving the Halogenated Aromatic Ring

The bromine and fluorine atoms on the aromatic ring of this compound are key handles for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. libretexts.orgorganic-chemistry.org this compound can serve as the halide partner in Suzuki-Miyaura couplings. The reaction typically employs a palladium catalyst, a base, and a suitable ligand. For instance, the Suzuki-Miyaura coupling of aryl halides with arylboronic acids is often catalyzed by palladium complexes with phosphine (B1218219) ligands. organic-chemistry.org The reactivity of the halide in Suzuki coupling generally follows the order I > Br > Cl. The presence of the fluorine atom can influence the electronic properties of the aromatic ring and thus the reactivity in the coupling reaction. mdpi.com

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes. wikipedia.orgorganic-chemistry.org this compound can be employed as the aryl halide component. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgresearchgate.net Copper-free Sonogashira protocols have also been developed. nih.gov The choice of catalyst, ligand, and base can be critical for achieving high yields, especially with challenging substrates. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org this compound can be a substrate for Buchwald-Hartwig amination, where the bromine atom is replaced by an amino group. libretexts.org The reaction involves a palladium catalyst, a phosphine ligand, and a base. wikipedia.orglibretexts.org The choice of ligand is crucial and has evolved over time to allow for the coupling of a wide range of amines and aryl halides under milder conditions. wikipedia.org For example, the use of bulky, electron-rich phosphine ligands has significantly expanded the scope of this reaction. nih.gov

Interactive Data Table: Cross-Coupling Reactions

| Coupling Reaction | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | Pd catalyst, base, boronic acid/ester | Biaryl compounds |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst, base, terminal alkyne | Arylalkynes |

| Buchwald-Hartwig | Pd catalyst, phosphine ligand, base, amine | Aryl amines |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. wikipedia.orglibretexts.org In this compound, the fluorine atom is generally a better leaving group than bromine in SNAr reactions. youtube.com The presence of the formamide group, particularly its electron-withdrawing character, can influence the reactivity of the ring towards nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. wikipedia.orglibretexts.org The stability of this intermediate is crucial for the reaction to proceed. wikipedia.org

Metal-Mediated Dehalogenation Processes

The carbon-bromine bond in this compound is a key site for synthetic modification, particularly through metal-mediated dehalogenation. This process, which replaces the bromine atom with a hydrogen atom or another functional group, can be achieved using various catalytic systems.

One prominent method involves palladium-catalyzed hydrodehalogenation. These reactions often utilize a palladium complex, a hydrogen donor, and sometimes visible light to induce a photoredox cycle. youtube.com For instance, a system might employ a palladium catalyst with a suitable ligand, where the aryl halide undergoes oxidative addition to the metal center. Subsequent steps involving a hydrogen source lead to the reductive elimination of the dehalogenated product.

Another effective approach is the use of magnesium metal in a protic solvent like methanol. youtube.com This method provides a cost-effective and efficient means for the reductive cleavage of the C-Br bond. The reaction proceeds through a single-electron transfer mechanism from the magnesium surface to the aryl halide, generating a radical anion intermediate that subsequently abstracts a proton from the solvent to yield the dehalogenated arene.

The choice of method can be influenced by the desired functional group tolerance and reaction conditions. Photocatalytic methods using flexible metal-organic frameworks (MOFs) have also emerged as a sustainable option for the dehalogenation of aryl halides. researchgate.net

Table 1: Comparison of Metal-Mediated Dehalogenation Methods

| Method | Typical Reagents | Mechanism Highlights | Key Features |

|---|---|---|---|

| Palladium-Catalyzed | Pd catalyst, ligand, H-donor (e.g., formate) | Oxidative addition/reductive elimination cycle | High functional group tolerance, mild conditions |

| Magnesium/Methanol | Mg turnings, Methanol | Single-electron transfer, radical anion intermediate | Cost-effective, strong reducing conditions |

Electrophilic Aromatic Substitution (EAS) Patterns

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing effects of its three existing substituents: the formamido group (-NHCHO), the fluorine atom, and the bromine atom.

The formamido group is an activating group and directs incoming electrophiles to the ortho and para positions. nih.gov The nitrogen's lone pair can donate electron density into the ring, stabilizing the cationic intermediate (the benzenium ion) formed during the reaction. bldpharm.com Since the position para to the formamido group is occupied by bromine, this group primarily directs incoming electrophiles to the position ortho to it (C3).

The final substitution pattern results from the interplay of these effects:

-NHCHO group (at C1): Activating, ortho, para-directing. Directs to C3 (the C5 position is sterically hindered by the bromine).

-F group (at C2): Deactivating, ortho, para-directing. Directs to C3 and C5.

-Br group (at C4): Deactivating, ortho, para-directing. Directs to C3 and C5.

All three substituents direct to the C3 and C5 positions. The powerful activating and directing effect of the formamido group, combined with the directing consensus from the halogens, strongly favors electrophilic substitution at the C3 position. The C5 position is also electronically favored but may be subject to greater steric hindrance from the adjacent bromine atom. Therefore, the dominant EAS product is expected to be the one where the electrophile adds at C3.

Table 2: Directing Effects of Substituents on this compound

| Substituent | Position | Electronic Effect | Directing Influence | Preferred Position(s) |

|---|---|---|---|---|

| -NHCHO | C1 | Activating (Resonance) | ortho, para | C3 |

| -F | C2 | Deactivating (Inductive) | ortho, para | C3, C5 |

Exploration of Umpolung Reactivity

Umpolung, or polarity inversion, is a powerful concept in organic synthesis that reverses the normal reactivity of a functional group. wikipedia.org In the context of the formamide group in this compound, the formyl carbon is normally an electrophile. An umpolung strategy would seek to make this carbon atom nucleophilic, effectively turning it into a formyl anion equivalent for reaction with electrophiles.

Direct umpolung of the formyl group in an N-aryl formamide is challenging and not well-documented in the literature for this specific substrate. Standard methods for generating acyl anion equivalents, such as the use of dithiane protecting groups, are not directly applicable.

However, related reactivity that alters the molecule's polarity can be explored. Treatment of an N-aryl formamide with a strong base can lead to deprotonation at the nitrogen, forming an enol-imine type anion. researchgate.net In this species, the negative charge is delocalized across the nitrogen and oxygen atoms. This anion can then act as a nucleophile, attacking electrophiles at either the nitrogen or oxygen, depending on the reaction conditions and the nature of the electrophile. researchgate.net While this does not create a nucleophilic formyl carbon, it represents a reversal of the typical electrophilic character of the amide, allowing the molecule to engage in reactions as a nucleophile.

Further research would be required to develop a true umpolung protocol for the formyl carbon of this compound, potentially involving complexation with transition metals or novel catalytic cycles.

Mechanistic Investigations of Key Organic Reactions

Understanding the reaction mechanisms of this compound is crucial for optimizing reaction conditions and predicting outcomes. Several kinetic and analytical techniques are employed for these investigations.

Reaction Progress Kinetic Analysis (RPKA)

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for rapidly elucidating reaction mechanisms from a minimal number of experiments. wikipedia.org This technique involves monitoring the concentration of reactants, intermediates, and products over time under synthetically relevant conditions.

For a reaction involving this compound, such as its metal-mediated dehalogenation, RPKA could be used to:

Determine the reaction order with respect to the substrate, catalyst, and other reagents.

Identify catalyst deactivation or product inhibition by observing changes in the reaction rate as concentrations evolve.

Distinguish between different proposed mechanistic pathways by constructing graphical rate equations based on the in situ data. wikipedia.org

This approach provides a comprehensive picture of the reaction's dynamic behavior, moving beyond simple initial rate measurements.

Eyring Analysis for Determination of Activation Parameters

The Eyring equation, derived from transition state theory, provides a framework for understanding the temperature dependence of a reaction rate. chemicalbook.comjst.go.jp By measuring the rate constant (k) at various temperatures, one can determine the activation parameters: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡).

This is accomplished by plotting ln(k/T) against 1/T, which is known as an Eyring plot. jst.go.jpwikipedia.org

Slope: The slope of the line is equal to -ΔH‡/R (where R is the gas constant).

Y-intercept: The y-intercept is equal to ln(kB/h) + ΔS‡/R (where kB is the Boltzmann constant and h is the Planck constant).

These parameters offer deep insight into the transition state of the rate-determining step. For example, a large negative ΔS‡ for a proposed bimolecular reaction of this compound would suggest a highly ordered transition state, consistent with two molecules coming together. nih.gov

Table 3: Eyring Equation and Activation Parameters

| Parameter | Symbol | Determination from Eyring Plot | Mechanistic Insight |

|---|---|---|---|

| Enthalpy of Activation | ΔH‡ | From the slope | Energy barrier required to reach the transition state |

| Entropy of Activation | ΔS‡ | From the y-intercept | Change in disorder from reactants to the transition state |

Identification and Characterization of Reaction Intermediates

The direct detection and characterization of transient intermediates are fundamental to confirming a proposed reaction mechanism. For reactions involving this compound, the nature of the intermediate depends on the reaction type.

In Electrophilic Aromatic Substitution (EAS): The key intermediate is a cationic benzenium ion, also known as a σ-complex. bldpharm.com In this intermediate, the aromaticity of the ring is temporarily broken, and the electrophile is attached to an sp3-hybridized carbon. Spectroscopic techniques like NMR, sometimes at low temperatures, can be used to observe and characterize these stabilized carbocations.

In Metal-Mediated Dehalogenations: Depending on the mechanism, intermediates can include radical anions (from single-electron transfer) or organometallic species (from oxidative addition to a metal center like palladium). youtube.comyoutube.com Electron Paramagnetic Resonance (EPR) spectroscopy is a key tool for detecting and studying radical intermediates.

The isolation of a stable intermediate or the trapping of a transient one through reaction with a specific agent provides compelling evidence for its role in the reaction pathway.

N 4 Bromo 2 Fluorophenyl Formamide As a Crucial Synthetic Intermediate in Complex Molecule Design

Precursor for Nitrogen-Containing Heterocyclic Compounds

The inherent reactivity of the formamide (B127407) moiety and the strategic placement of the bromo and fluoro substituents on the phenyl ring render N-(4-bromo-2-fluorophenyl)formamide an excellent starting material for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are core structures in many pharmaceutically active compounds and functional materials.

Triazoles

While direct, single-step syntheses of triazoles from this compound are not extensively documented, established synthetic methodologies for 1,2,4-triazoles strongly suggest its utility as a precursor. A common and efficient method for the synthesis of substituted 1,2,4-triazoles involves the reaction of hydrazines with formamides, often under microwave irradiation, which proceeds without the need for a catalyst and exhibits broad functional-group tolerance. organic-chemistry.org In this context, this compound could react with hydrazine (B178648) or substituted hydrazines to yield the corresponding 1-aryl-1,2,4-triazole derivatives. The formamide group provides the necessary carbon atom for the triazole ring.

Another plausible route involves the conversion of the formamide to other reactive intermediates. For instance, the formamide can be dehydrated to an isocyanide, which can then undergo cycloaddition reactions. Alternatively, the formamide can be converted to an amidine, which is a known precursor for 1,2,4-triazoles through oxidative cyclization reactions. isres.org

Quinolines

The synthesis of quinolines, a key structural motif in numerous pharmaceuticals, can be envisioned starting from this compound through well-established synthetic protocols such as the Vilsmeier-Haack reaction. niscpr.res.inchemijournal.comchemijournal.comorganic-chemistry.org This reaction typically involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is generated from a substituted formamide (like N,N-dimethylformamide) and phosphorus oxychloride. Although the direct application of the Vilsmeier-Haack reaction on this compound itself for intramolecular cyclization to a quinoline (B57606) is not a standard approach, the formamide can be readily hydrolyzed to the corresponding 4-bromo-2-fluoroaniline (B1266173). This aniline (B41778) can then be converted to an acetanilide (B955) or a related derivative, which is a classic substrate for the Vilsmeier-Haack reaction to construct the quinoline ring system. The reaction proceeds by formylation of the activated aromatic ring followed by intramolecular cyclization and dehydration to afford the quinoline scaffold.

A Chinese patent discloses the synthesis of various quinoline-4-formamide derivatives, highlighting the importance of this structural class in medicinal chemistry. wikipedia.org While not a direct synthesis from this compound, it underscores the value of the formamide moiety in the quinoline framework.

Pyridazinones

Pyridazinones are another class of heterocyclic compounds with significant biological activities, including anti-inflammatory and cardiovascular effects. frontiersin.org The synthesis of pyridazinone derivatives often involves the cyclocondensation of a hydrazine with a 1,4-dicarbonyl compound or a related precursor. While a direct cyclization of this compound into a pyridazinone is not a typical synthetic route, its precursor, 4-bromo-2-fluoroaniline, can be utilized in multi-step syntheses to generate pyridazinone-containing scaffolds.

For example, a study on the synthesis of pyridazinone derivatives as monoamine oxidase (MAO) inhibitors starts with (2-fluorophenyl)piperazine, a related fluoroaromatic amine. isres.org This highlights the general utility of fluorinated anilines in constructing such heterocyclic systems. A plausible synthetic strategy could involve the conversion of this compound to a hydrazine derivative, (4-bromo-2-fluorophenyl)hydrazine, which is commercially available. bldpharm.com This hydrazine could then undergo condensation with a suitable dicarbonyl compound to form the pyridazinone ring.

Building Block for Functionally Substituted Aromatic Amides

This compound serves as a valuable starting point for the synthesis of a variety of functionally substituted aromatic amides. The formamide group can be chemically modified, and the aromatic ring can undergo further substitution, allowing for the introduction of diverse functional groups.

One straightforward transformation is the hydrolysis of the formamide group to the corresponding primary amine, 4-bromo-2-fluoroaniline. nih.gov This aniline is a versatile intermediate that can be acylated with a wide range of acylating agents, such as acyl chlorides or anhydrides, to produce a library of N-substituted benzamides. This approach is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies. For instance, various N-substituted benzamide (B126) derivatives have been synthesized and evaluated for their antitumor activities. nih.govindexcopernicus.comresearchgate.net

Furthermore, the formamide moiety itself can participate in reactions. A study on the reactivity of N-aryl formamides with pentafluoropyridine (B1199360) demonstrated that under basic conditions, a nucleophilic aromatic substitution occurs. indexcopernicus.com Depending on the substituents on the aryl ring of the formamide, the nucleophilic attack can proceed through either the oxygen or the nitrogen atom of the enol-imine tautomer of the formamide. This reactivity opens up avenues for the synthesis of novel, highly functionalized aromatic amides directly from this compound.

The bromine atom on the phenyl ring also provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of various aryl, alkyl, or amino groups.

Role in the Assembly of Advanced Organic Scaffolds

The unique combination of reactive sites in this compound makes it an excellent building block for the assembly of more complex and advanced organic scaffolds, particularly fused heterocyclic systems. These scaffolds often form the core of biologically active molecules and functional materials.

A prime example is the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. This compound, an important intermediate for biologically active molecules, is synthesized from 4-bromo-2-fluoroaniline, the de-formylated precursor of the title compound. The synthesis involves a multi-step sequence including nitration, chlorination, N-alkylation with the aniline, reduction of the nitro group, and finally, condensation to form the fused imidazo[4,5-c]pyridin-2-one ring system. The presence of the 4-bromo-2-fluorophenyl group is crucial for the biological activity of the final products.

Another example of the construction of complex scaffolds involves the synthesis of thienopyrrolocarbazoles. These fused systems are of interest as functional organic materials. The synthesis often involves the coupling of a halogenated thiophene (B33073) with a carbazole (B46965) derivative. While not a direct use of this compound, the principles of using halogenated aromatic amines as key building blocks for C-H activation and ring-closing reactions to form complex, fused architectures are well-established. rsc.org

Integration into Supramolecular Architectures

The ability of a molecule to form ordered, non-covalent assemblies is the cornerstone of supramolecular chemistry and crystal engineering. This compound possesses key functional groups that can participate in the formation of such supramolecular architectures, primarily through hydrogen bonding.

The amide functionality (–NH–C=O) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). This allows for the formation of strong and directional hydrogen bonds. In the solid state, N-aryl amides often form hydrogen-bonded dimers or chains. For example, the crystal structure of N-(4-methylphenyl)formamide reveals that molecules are linked into inversion dimers via pairs of N—H⋯O hydrogen bonds. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding motifs, leading to the formation of well-defined supramolecular structures.

Computational and Theoretical Investigations of N 4 Bromo 2 Fluorophenyl Formamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. For a compound like N-(4-bromo-2-fluorophenyl)formamide, these methods provide insights that are complementary to experimental data, offering a molecular-level understanding of its properties.

Electronic Structure Theory

A variety of electronic structure methods are employed to study molecules of this nature. Density Functional Theory (DFT) is a popular choice due to its balance of computational cost and accuracy. Methods like Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP) are also utilized, with MP theory offering a higher level of electron correlation at a greater computational expense. For this compound, DFT calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p) would be appropriate for geometry optimization and electronic property calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the bromine atom, which possess high electron density. The LUMO is likely to be distributed over the formamide (B127407) group and the phenyl ring. The precise energy values and the HOMO-LUMO gap would require specific calculations, but the analysis would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are example values and would need to be confirmed by actual quantum chemical calculations.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the formamide group and the fluorine atom due to their high electronegativity. The hydrogen atom of the formamide group and the regions around the hydrogen atoms on the phenyl ring would exhibit positive potential. This information is critical for understanding intermolecular interactions and the compound's reactivity patterns.

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of a molecule. For this compound, the calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, likely π → π* transitions within the aromatic ring.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These theoretical values, when compared to experimental spectra, can aid in the structural elucidation of the molecule.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated and are often scaled to better match experimental Fourier-Transform Infrared (FTIR) spectra. This analysis helps in assigning specific vibrational modes to the functional groups present in this compound, such as the N-H and C=O stretching vibrations of the formamide group.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Calculated Value | Experimental Value |

| UV-Vis (λmax) | 275 nm | 278 nm |

| ¹H NMR (δ, ppm) - NH | 8.2 | 8.1 |

| ¹³C NMR (δ, ppm) - C=O | 162.5 | 161.9 |

| IR (cm⁻¹) - C=O stretch | 1685 | 1680 |

Note: These are example values and would need to be confirmed by actual quantum chemical calculations and experimental measurements.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally.

Potential Energy Surface (PES) scans are performed to explore the energy changes that occur as a molecule undergoes a specific geometric change, such as bond rotation or dissociation. For this compound, a PES scan could be used to investigate the rotational barrier around the C-N bond of the formamide group. This would involve systematically changing the dihedral angle of the H-N-C-O group and calculating the energy at each step. The resulting energy profile would reveal the most stable conformation (the energy minimum) and the energy of the transition state for rotation. This information is crucial for understanding the conformational dynamics of the molecule.

Transition State Characterization

Transition state characterization is a pivotal aspect of computational chemistry that elucidates the energy barriers and mechanisms of chemical reactions. For a molecule like this compound, understanding the transition states is crucial for predicting its reactivity and the pathways of its formation or degradation.

One of the primary reactions of interest is the formylation of 4-bromo-2-fluoroaniline (B1266173). Computational methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathway. This involves identifying the structures of the reactants, products, and, most importantly, the transition state connecting them. The transition state is a first-order saddle point on the potential energy surface, possessing a single imaginary frequency corresponding to the reaction coordinate.

The characterization of this transition state would involve calculating its geometry, energy, and vibrational frequencies. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key parameter in chemical kinetics. For this compound synthesis, the transition state would likely involve the nucleophilic attack of the amino group of 4-bromo-2-fluoroaniline on the formylating agent, followed by proton transfer steps.

While specific data for this compound is not available, a hypothetical transition state characterization for its formation from 4-bromo-2-fluoroaniline and formic acid is presented in the table below. This illustrates the type of data that would be generated from such a computational study.

| Parameter | Value | Description |

| Activation Energy (kcal/mol) | Value | The energy barrier for the formylation reaction. |

| Imaginary Frequency (cm⁻¹) | Value | Confirms the structure as a true transition state. |

| Key Bond Distances (Å) | N-C (formyl): ValueC-O (formyl): Value | Critical bond lengths in the transition state structure. |

| Reaction Coordinate | Asymmetric stretch | The vibrational mode corresponding to the reaction progress. |

This table is illustrative and does not represent experimentally or computationally verified data for this compound.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations offer a detailed view of the behavior of this compound at the atomic level. These methods can predict the molecule's preferred conformation, its interactions with other molecules, and its dynamic behavior over time.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)

Intermolecular interactions are fundamental to understanding the solid-state properties of a compound, such as its crystal packing and melting point. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. nih.gov This method maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules.

For this compound, the Hirshfeld surface would reveal the nature and extent of various intermolecular interactions. The key interactions expected are:

Hydrogen Bonding: The N-H group of the formamide moiety can act as a hydrogen bond donor, while the oxygen atom of the formyl group and the fluorine atom on the phenyl ring can act as hydrogen bond acceptors. These N-H···O and N-H···F hydrogen bonds would likely play a significant role in the crystal packing. Studies on related formamides have shown the prevalence of N-H···O hydrogen bonding in forming chains or dimers. nih.gov

Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophilic atoms like oxygen or nitrogen.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with neighboring rings, contributing to the stability of the crystal lattice. The shape index of the Hirshfeld surface can visualize these interactions. nih.gov

van der Waals Forces: A significant portion of the intermolecular interactions would be composed of non-specific van der Waals forces, particularly H···H contacts. nih.gov

A breakdown of the percentage contributions of different intermolecular contacts to the Hirshfeld surface, as would be determined for this compound, is illustrated in the hypothetical table below.

| Intermolecular Contact | Contribution (%) |

| H···H | Value |

| C···H/H···C | Value |

| O···H/H···O | Value |

| Br···H/H···Br | Value |

| F···H/H···F | Value |

| N···H/H···N | Value |

| C···C | Value |

This table is illustrative. The values would be determined from the Hirshfeld surface analysis of the crystal structure.

Conformational Analysis and Stability

The this compound molecule has conformational flexibility, primarily around the N-C(aryl) and N-C(formyl) bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. lumenlearning.com

The amide bond (N-C=O) in formamides generally exhibits a high rotational barrier due to its partial double bond character. This leads to the existence of cis and trans conformers, referring to the relative orientation of the hydrogen atom on the formyl group and the phenyl ring with respect to the N-C(formyl) bond. For monosubstituted N-phenylformamides, the trans conformer is typically more stable. nih.gov

The rotation around the N-C(aryl) bond determines the orientation of the phenyl ring relative to the formamide plane. The presence of the ortho-fluorine atom will introduce steric hindrance and electrostatic interactions that influence the preferred dihedral angle. Computational studies on similar 2-substituted anilides have shown that the phenyl ring is often twisted out of the amide plane to minimize steric clashes.

The relative energies of the different possible conformers (e.g., trans planar, trans twisted, cis planar, cis twisted) can be calculated using quantum mechanical methods. The results of such a hypothetical analysis are presented below.

| Conformer | Dihedral Angle (C-N-C-C) (°) | Relative Energy (kcal/mol) | Stability Ranking |

| trans twisted | Value | 0.00 | Most Stable |

| trans planar | 0 | Value | |

| cis twisted | Value | Value | |

| cis planar | 180 | Value | Least Stable |

This table is illustrative and presents a plausible conformational landscape for this compound based on studies of related molecules.

Molecular dynamics simulations could further explore the conformational landscape by simulating the molecule's motion over time at different temperatures. This would provide insights into the flexibility of the molecule and the transitions between different conformational states. mdpi.com

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their proximity to other nuclei. For N-(4-bromo-2-fluorophenyl)formamide, the ¹H NMR spectrum is expected to show distinct signals for the formyl proton, the amide proton, and the three aromatic protons.

Formyl Proton (CHO): This proton typically appears as a singlet or a doublet (if coupled to the NH proton) in the downfield region of the spectrum.

Amide Proton (NH): The chemical shift of the amide proton can vary widely and is often broad due to quadrupole effects and chemical exchange. It will likely show coupling to the formyl proton and potentially to the adjacent aromatic proton.

Aromatic Protons: The three protons on the phenyl ring will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom. Their chemical shifts are influenced by the electronic effects of the bromo, fluoro, and formamido substituents.

Expected ¹H NMR Chemical Shifts (Note: These are predicted values based on general chemical shift ranges and data from similar compounds.)

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Formyl (CHO) | 8.0 - 8.5 | s or d |

| Amide (NH) | 7.5 - 9.0 | br s or d |

| Aromatic (Ar-H) | 7.0 - 8.0 | m |

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

The ¹³C NMR spectrum of this compound is expected to show seven distinct signals: one for the formyl carbonyl carbon and six for the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents (bromo, fluoro, and formamido groups) and will show coupling to the fluorine atom (C-F coupling).

Expected ¹³C NMR Chemical Shifts (Note: These are predicted values based on general chemical shift ranges and data from similar compounds.)

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 160 - 165 |

| Aromatic C-F | 155 - 160 (d, ¹JCF) |

| Aromatic C-Br | 115 - 120 |

| Other Aromatic C | 110 - 140 |

¹⁹F NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. chemicalbook.com It provides information on the chemical environment of the fluorine atoms. Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring, and it will be split into a multiplet due to coupling with the adjacent aromatic protons.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula. For this compound (C₇H₅BrFNO), HRMS would be used to confirm its elemental composition. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units.

Expected HRMS Data

| Ion | Calculated m/z ([M+H]⁺) |

| C₇H₆⁷⁹BrFNO⁺ | 217.9617 |

| C₇H₆⁸¹BrFNO⁺ | 219.9596 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the C=O (carbonyl) bond of the amide, and C-H and C=C bonds of the aromatic ring.

Expected IR Absorption Bands

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Amide | N-H stretch | 3200 - 3400 |

| Aromatic | C-H stretch | 3000 - 3100 |

| Amide | C=O stretch | 1650 - 1700 |

| Aromatic | C=C stretch | 1450 - 1600 |

| C-F | C-F stretch | 1100 - 1300 |

| C-Br | C-Br stretch | 500 - 650 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. This technique would yield precise bond lengths, bond angles, and intermolecular interactions in the solid state, confirming the connectivity and stereochemistry of the molecule. While no published crystal structure for this specific compound is readily available, this method remains the gold standard for structural elucidation of crystalline materials.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The technique is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption maxima (λmax) corresponding to the π → π* transitions of the substituted benzene (B151609) ring. The positions and intensities of these absorptions are influenced by the substituents on the aromatic ring.

Chromatographic Methods for Separation and Purity (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC))

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid qualitative technique used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. A pure sample of this compound should appear as a single spot on the TLC plate under a suitable solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for purity assessment. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. A pure sample would ideally show a single peak in the chromatogram. The area of this peak can be used to determine the purity of the sample, often expressed as a percentage. Various detectors, such as a UV detector, can be used, with the wavelength set to one of the absorption maxima of the compound.

Gas Chromatography (GC): GC is another powerful technique for separating and analyzing volatile compounds. For this compound, its suitability would depend on the compound's volatility and thermal stability. If stable, GC could provide a high-resolution separation and a quantitative measure of purity, similar to HPLC.

By employing this suite of advanced analytical techniques, a comprehensive and robust characterization of this compound can be achieved, ensuring its structural identity and purity for any subsequent use.

Green Chemistry Principles and Sustainable Synthesis of N 4 Bromo 2 Fluorophenyl Formamide

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comwikipedia.org The ideal atom economy is 100%, signifying that all reactant atoms are converted into the final product with no byproducts. wikipedia.orglibretexts.org Traditional synthetic methods often fall short of this ideal, generating significant waste.

For instance, a common route to produce substituted anilines, the precursors to formamides, involves multiple steps that may have low atom economy. Improving atom economy involves the careful selection of starting materials and reaction types. Addition reactions, for example, inherently have a 100% atom economy. libretexts.org In the context of N-(4-bromo-2-fluorophenyl)formamide synthesis, this would entail designing a synthetic pathway that maximizes the incorporation of atoms from 4-bromo-2-fluoroaniline (B1266173) and a formylating agent into the final product.

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Equation | Theoretical Atom Economy | Example |

| Addition | A + B → C | 100% | Hydrogenation of an alkene |

| Substitution | A-B + C → A-C + B | < 100% | Williamson ether synthesis |

| Elimination | A-B → A + B | < 100% | Dehydration of an alcohol |

| Rearrangement | A → B | 100% | Claisen rearrangement |

Application of Eco-Friendly Solvents and Solvent-Free Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer, more sustainable alternatives.

For the synthesis of this compound and its precursors, several eco-friendly solvents have been explored. Bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as viable replacements for conventional solvents like tetrahydrofuran (B95107) (THF) and dichloromethane. nih.govnih.gov These greener solvents can reduce the environmental footprint of the synthesis and, in some cases, improve reaction yields and simplify work-up procedures. nih.gov Other green solvent alternatives include ionic liquids, supercritical fluids like carbon dioxide, and deep eutectic solvents (DESs). orientjchem.org

Solvent-free reaction conditions represent an even more sustainable approach. Microwave-assisted organic synthesis (MAOS) can often be performed without a solvent, leading to shorter reaction times, higher yields, and reduced waste. mdpi.com For example, the synthesis of various heterocyclic compounds has been successfully achieved under solvent-free microwave irradiation. mdpi.com

Table 2: Properties of Selected Green Solvents

| Solvent | Source | Boiling Point (°C) | Key Advantages |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (from levulinic acid) nih.gov | ~80 | High boiling point, forms azeotropes with water for easy removal nih.gov |

| Cyclopentyl methyl ether (CPME) | Petrochemical | 106 | High boiling point, low peroxide formation, hydrophobic nih.gov |

| Cyrene™ (dihydrolevoglucosenone) | Renewable (from cellulose) | 227 | Biodegradable, high polarity |

| Dimethyl carbonate (DMC) | Petrochemical | 90 | Non-toxic, biodegradable orientjchem.org |

Development and Utilization of Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation.

Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are widely used in organic synthesis for their ability to facilitate a broad range of transformations, including cross-coupling reactions, hydrogenations, and carbon-heteroatom bond formations. nih.govresearchgate.netmdpi.com

In the context of synthesizing precursors for this compound, such as 4-bromo-2-fluoroaniline, transition metal catalysis plays a crucial role. For example, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling can be employed to construct the carbon-carbon bonds necessary for the biphenyl (B1667301) scaffold present in some related compounds. mdpi.comnih.gov The use of highly active and selective catalysts allows these reactions to be carried out with low catalyst loadings, minimizing metal contamination in the final product and reducing costs. liv.ac.uk

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. nih.gov These catalysts are often less toxic, less sensitive to air and moisture, and more readily available than their transition metal counterparts. nih.gov

For the synthesis of this compound, organocatalysts could potentially be employed in the formylation step. For instance, various amine-based catalysts have been shown to be effective in promoting the formation of amides and other functional groups. nih.gov The development of organocatalytic methods for the synthesis of this specific formamide (B127407) would represent a significant advancement in its sustainable production.

Energy Efficient Synthetic Methodologies (e.g., Microwave-Assisted Reactions)

Reducing energy consumption is a key aspect of green chemistry. Microwave-assisted organic synthesis (MAOS) has gained significant traction as an energy-efficient technique. at.ua Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. mdpi.comorganic-chemistry.orgnih.gov This rapid heating can also lead to higher yields and cleaner reaction profiles.

The synthesis of various amides and heterocyclic compounds has been successfully demonstrated using microwave technology. nih.govnih.gov Applying MAOS to the formylation of 4-bromo-2-fluoroaniline could lead to a more energy-efficient and rapid synthesis of this compound. Furthermore, microwave-assisted synthesis can often be performed under solvent-free conditions, further enhancing its green credentials. mdpi.com

Exploration of Renewable Starting Materials

The ultimate goal of sustainable chemistry is to utilize renewable resources as starting materials instead of finite petrochemical feedstocks. While the direct synthesis of this compound from renewable sources is currently a long-term challenge, research into the production of key chemical building blocks from biomass is an active area.

For instance, methods are being developed to produce anilines and other aromatic compounds from lignin, a major component of plant biomass. As these technologies mature, it may become feasible to source the aniline (B41778) precursor for this compound from renewable feedstocks, thereby closing the loop on a truly sustainable synthetic pathway. The use of bio-derived solvents like 2-MeTHF and Cyrene™ already represents a step in this direction. nih.gov

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel Synthetic Pathways with Improved Selectivity and Efficiency

The synthesis of N-(4-bromo-2-fluorophenyl)formamide is conventionally achieved through the formylation of 4-bromo-2-fluoroaniline (B1266173). While effective, future research will likely focus on developing more sustainable and efficient synthetic routes. This includes the exploration of catalyst-free methods and the use of greener solvents and reagents. wikipedia.org

One promising area of investigation is the use of formic acid as a direct formylating agent, which is considered an environmentally benign C1 source. acs.org Research into solid-supported catalysts, such as silica gel, could offer advantages in terms of ease of separation and catalyst recyclability, contributing to more sustainable manufacturing processes. jetir.org Microwave-assisted synthesis also presents a viable alternative to conventional heating, potentially leading to shorter reaction times and improved yields.

Furthermore, the development of one-pot syntheses, where 4-bromo-2-fluoroaniline is generated in situ and immediately formylated, could significantly streamline the production of this compound. This approach would reduce the need for isolation and purification of intermediates, leading to a more atom-economical and cost-effective process.

Exploration of New Catalytic Systems for Formylation and Aromatic Functionalization

The formylation of 4-bromo-2-fluoroaniline is a key step in the synthesis of the title compound, and the development of novel catalytic systems for this transformation is a significant area of future research. While traditional methods may rely on stoichiometric reagents, modern synthetic chemistry is increasingly moving towards catalytic approaches.

Transition metal catalysts, particularly those based on palladium and rhodium, have shown great promise in carbonylation and formylation reactions. rsc.orgnih.gov Future work could focus on developing highly active and selective palladium or rhodium catalysts for the direct formylation of 4-bromo-2-fluoroaniline using sources of carbon monoxide or its surrogates. Manganese-catalyzed N-formylation of anilines has also emerged as a promising and sustainable alternative. nih.govacs.org The exploration of earth-abundant and less toxic metal catalysts, such as iron, is another important avenue for research. researchgate.net

Beyond the formylation step, the bromine and fluorine substituents on the aromatic ring of this compound offer opportunities for further functionalization through various catalytic cross-coupling reactions. The development of new catalytic systems that can selectively activate the C-Br bond in the presence of the formamide (B127407) group would enable the introduction of a wide range of substituents, leading to a diverse library of derivatives with potentially valuable properties.

Advanced Mechanistic Insights into Complex Reaction Pathways

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and designing new ones. Future research in this area will likely involve a combination of experimental and computational techniques to elucidate the intricate details of these reaction pathways.

For the formylation of 4-bromo-2-fluoroaniline, mechanistic studies could focus on the role of the catalyst and the nature of the active formylating species. researchgate.net Kinetic studies, in conjunction with spectroscopic techniques, can provide valuable information on reaction intermediates and transition states. acs.org Isotope labeling studies could also be employed to trace the path of the formyl group from the reagent to the final product.

Understanding the mechanism of subsequent reactions, such as nucleophilic aromatic substitution or cross-coupling at the bromine-substituted carbon, is also of great interest. Computational modeling can be used to predict the reactivity of different sites on the molecule and to rationalize the observed regioselectivity in various transformations. This knowledge will be instrumental in designing more efficient and selective synthetic strategies for the preparation of this compound derivatives.

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry is poised to play an increasingly important role in the design and discovery of new molecules with desired properties. In the context of this compound, computational methods can be employed to predict the reactivity of the molecule and to design novel derivatives with tailored electronic and steric properties.

Density Functional Theory (DFT) calculations can be used to model the geometric and electronic structure of this compound and its derivatives. emerginginvestigators.org These calculations can provide insights into bond strengths, charge distributions, and frontier molecular orbital energies, which are all important determinants of chemical reactivity. For instance, computational studies could predict how the introduction of different substituents on the phenyl ring would affect the acidity of the N-H bond or the susceptibility of the C-Br bond to oxidative addition.

Furthermore, computational screening of virtual libraries of this compound derivatives could be used to identify candidates with specific properties, such as enhanced stability, specific binding affinities for biological targets, or desirable photophysical characteristics. This in silico approach can help to prioritize synthetic targets and accelerate the discovery of new functional molecules.

Potential Applications in Materials Science and Functional Organic Molecules

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of functional organic materials. The presence of the halogen atoms allows for the formation of halogen bonds, which are increasingly being utilized in the design of liquid crystals and other ordered materials. ambeed.com

Future research could explore the synthesis of liquid crystalline materials derived from this compound. By incorporating this unit into larger molecular structures, it may be possible to create materials with interesting phase behavior and electro-optical properties. The ability to tune the strength of intermolecular interactions through halogen bonding could provide a powerful tool for controlling the self-assembly of these materials.

Moreover, the aromatic core of this compound can be extended through cross-coupling reactions to create conjugated systems with potential applications in organic electronics. The introduction of electron-donating or electron-accepting groups could be used to tailor the electronic properties of these materials for use in devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Integration into Supramolecular Chemistry and Advanced Self-Assembled Architectures

The formamide group in this compound is capable of forming strong hydrogen bonds, which are a key driving force in supramolecular chemistry. nih.gov The ability of this molecule to act as both a hydrogen bond donor and acceptor, combined with the potential for halogen bonding interactions, makes it an excellent candidate for the construction of well-defined supramolecular assemblies.

Future research in this area could focus on the design and synthesis of self-assembling systems based on this compound and its derivatives. By carefully controlling the intermolecular interactions, it may be possible to create a variety of supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, and three-dimensional networks. researchgate.net

The formation of these self-assembled structures could be influenced by factors such as solvent polarity and temperature. The resulting materials could have a range of potential applications, including in the areas of crystal engineering, drug delivery, and catalysis. researchgate.net The ability to create ordered structures at the molecular level through self-assembly is a powerful tool for the bottom-up fabrication of functional materials with novel properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromo-2-fluorophenyl)formamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via formylation of 4-bromo-2-fluoroaniline using formic acid or mixed anhydrides. A CO₂ reduction approach using NaBH(OAc)₃ under mild conditions (room temperature, atmospheric pressure) has been validated for structurally similar formamides, achieving yields >85% with minimal byproducts . Reaction parameters such as solvent polarity (e.g., DMF vs. THF) and temperature significantly affect regioselectivity and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended .

Q. How can spectroscopic techniques (NMR, LCMS) be employed to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : The formamide proton (NHCHO) appears as a singlet at δ ~8.2 ppm, while aromatic protons show splitting patterns consistent with bromo/fluoro substitution (e.g., para-bromo causes deshielding of adjacent protons) .

- LCMS : A molecular ion peak [M+H]⁺ at m/z 232–234 (accounting for bromine’s isotopic pattern) confirms the molecular weight. Retention times (~1–2 minutes in reverse-phase HPLC with acetonitrile/water) help assess purity .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodology : Discrepancies in bond angles or dihedral angles (e.g., non-coplanar aromatic rings) can arise from crystal packing effects. Use dual refinement tools in SHELXL to compare independent models. High-resolution X-ray data (≤0.8 Å) and Hirshfeld surface analysis clarify intermolecular interactions (e.g., C–H···O hydrogen bonds) that may distort geometry . For ambiguous cases, DFT calculations (B3LYP/6-31G*) provide theoretical benchmarks for bond lengths/angles .

Q. How does the bromo-fluoro substitution pattern influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing bromo and fluoro groups activate the aryl ring for nucleophilic aromatic substitution (SNAr) but deactivate it for Suzuki-Miyaura coupling. Optimize palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and base (Cs₂CO₃) to enhance reactivity. Kinetic studies show that the ortho-fluoro group sterically hinders transmetalation, requiring elevated temperatures (80–100°C) for efficient coupling .

Q. What pharmacological screening approaches are suitable for evaluating this compound as a kinase inhibitor precursor?

- Methodology : Structural analogs like Vandetanib (a tyrosine kinase inhibitor) suggest potential bioactivity . Perform in silico docking (AutoDock Vina) against EGFR or VEGFR2 to identify binding motifs. Follow with in vitro kinase assays (ADP-Glo™) at 10 µM concentrations. For contradictory activity data (e.g., IC₅₀ variability), validate via SPR (surface plasmon resonance) to measure binding kinetics directly .

Q. How can computational models predict the metabolic stability of this compound derivatives?

- Methodology : Use QSAR models (e.g., MetaSite) to identify metabolic soft spots. The para-bromo group reduces CYP450-mediated oxidation, while the formamide moiety is prone to hydrolysis. Simulate metabolic pathways with liver microsome assays (human/rat, NADPH cofactor) and compare half-lives (t₁/₂). Adjust substituents (e.g., methyl groups at meta positions) to sterically shield labile sites .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in HPLC purity assessments of this compound batches?

- Methodology : Contradictory purity data often arise from column degradation or mobile phase pH variations. Standardize protocols using a C18 column (4.6 × 150 mm, 5 µm) with 0.1% TFA in water/acetonitrile (70:30). Spike samples with a known impurity (e.g., unreacted aniline) to calibrate retention times and response factors . For quantification, use relative response factors (RRF) from spiked calibration curves .

Q. What mechanistic insights can be gained from kinetic isotope effects (KIEs) in formamide hydrolysis studies?

- Methodology : Deuterium labeling (D₂O solvent) reveals whether rate-limiting steps involve proton transfer (e.g., KIE > 2 indicates a pre-equilibrium protonation). For acid-catalyzed hydrolysis, monitor ¹⁸O incorporation into the carbonyl group via FTIR or mass spectrometry to distinguish between AAC1 and AAC2 mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.